Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an iodine atom at the 5-position and an ethyl ester group at the 2-position of the thieno[3,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate typically involves the iodination of a thieno[3,2-B]thiophene precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the ester group.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its applications in organic electronics due to its high charge mobility and extended π-conjugation.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with potential biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine, which have established medicinal uses.
This compound stands out due to its unique substitution pattern, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H7IO2S2 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
ethyl 5-iodothieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7IO2S2/c1-2-12-9(11)7-3-5-6(13-7)4-8(10)14-5/h3-4H,2H2,1H3 |
InChI Key |
CASMWXUAXSOZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(S2)I |
Origin of Product |
United States |
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